The compound is classified as a spirocyclic amine and can be categorized under heterocyclic compounds due to the presence of nitrogen in its structure. Its chemical formula is with a molecular weight of approximately 221.70 g/mol. The compound's CAS number is 171-77-7, and it is also listed under PubChem ID 15187046, highlighting its relevance in chemical databases.
The synthesis of 7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride typically involves multi-step reactions that form the spirocyclic structure. One notable method includes:
The synthesis can be summarized as follows:
The molecular structure of 7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride features a unique spiro configuration that includes:
Molecular modeling studies can provide insights into the conformational flexibility and steric interactions within its structure.
7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride may undergo various chemical reactions, including:
These reactions are significant in medicinal chemistry for developing new therapeutic agents.
The mechanism of action for 7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride has not been extensively characterized but may involve:
Further pharmacological studies are required to elucidate its exact mechanism of action.
The physical and chemical properties of 7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride include:
These properties are essential for understanding its behavior during synthesis and application.
7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride has potential applications in various scientific fields:
The synthesis of the spiro[benzofuran-3,4'-piperidine] scaffold requires strategic bond formation at the quaternary spiro center. Modern approaches emphasize atom-economical cyclization techniques that minimize protective group manipulation. Intramolecular Ullmann coupling has emerged as a pivotal method, where a pre-functionalized 2-bromobenzofuran precursor bearing a piperidine-4-one moiety undergoes copper-catalyzed C–O cyclization. This method achieves yields of 68–75% when employing CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), and cesium carbonate in toluene at 110°C for 24 hours [7].
Alternative photocyclization strategies utilize ultraviolet irradiation of ortho-alkylarylketones in the presence of iodine oxidant. This approach constructs the benzofuran ring directly onto N-Boc-piperidin-4-one derivatives, achieving spirocyclization in a single step with moderate diastereoselectivity (3:1 dr). Microwave-assisted tandem Knoevenagel-hetero-Diels-Alder reactions offer another pathway, where 2-chloro-5-hydroxybenzaldehyde reacts with Meldrum's acid to form a benzofuran precursor that subsequently engages with vinylpiperidine in a [4+2] cycloaddition [2].
Table 1: Spiroannulation Method Comparison
Method | Catalyst System | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Ullmann Coupling | CuI/diamine/Cs₂CO₃ | 68-75 | 24 h | Atom economy |
Photocyclization | I₂/hν (300 nm) | 52 | 6 h | No metal catalyst |
Tandem Knoevenagel-Diels-Alder | Piperidine (cat.) | 61 | 90 min (MW) | Single-pot operation |
Recent innovations include flow chemistry protocols that enhance reproducibility of the spiro junction formation. Continuous-flow hydrogenation at 100 bar H₂ pressure over Pd/C catalysts enables simultaneous reduction of enone intermediates and removal of benzyl protecting groups, achieving quantitative conversion in <30 minutes residence time. This method circumvents epimerization risks associated with prolonged exposure to acidic or basic conditions during deprotection steps [7].
The non-planar spiro architecture introduces stereochemical complexity, necessitating enantioselective synthesis for pharmacologically relevant isomers. Chiral pool strategies employing (R)-phenylglycinol as a transient directing group have demonstrated exceptional stereocontrol. The auxiliary is condensed with a benzofuran-3-one precursor to form an enantioenriched imine that directs diastereoselective alkylation at C4, establishing the quaternary stereocenter with >98% de. Subsequent reductive removal of the auxiliary yields the (S)-configured spirocenter in 89% enantiomeric excess [7].
Transition metal-catalyzed asymmetric hydrogenation represents a more atom-efficient alternative. Iridium complexes with phosphine-oxazoline ligands (e.g., (S)-tBu-PHOX) facilitate enantioselective reduction of exocyclic alkenes adjacent to the piperidine nitrogen. Critical to success is substrate engineering featuring a chelating N-Boc carbamate, which enables catalyst-directed delivery of hydrogen to the si-face of the prochiral spiro precursor. This methodology achieves 94% enantiomeric excess with turnover numbers exceeding 1,000 [7].
Organocatalytic approaches leverage quinine-derived phase-transfer catalysts for the asymmetric Darzens reaction between chloroacetylpiperidine and chlorinated benzaldehyde derivatives. The optimized conditions employ O-9-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (5 mol%) in toluene/water biphasic system with potassium carbonate base, affording spiro-epoxides with 90% enantiomeric excess. Subsequent epoxide rearrangement under mild Lewis acid catalysis (ZnBr₂) yields the target spirocycle while preserving stereochemical integrity [5] [7].
Table 2: Stereoselective Synthesis Performance Metrics
Strategy | Chirality Source | ee (%) | Key Limitations |
---|---|---|---|
Chiral Auxiliary | (R)-phenylglycinol | 89 | Auxiliary removal steps |
Iridium Catalysis | (S)-tBu-PHOX ligand | 94 | Sensitivity to N-protecting groups |
Phase-Transfer Catalysis | Cinchona-derived cation | 90 | Requires anhydrous conditions |
Regioselective chlorination at the C7 position of the benzofuran system exploits the inherent electronic bias imparted by the fused lactone. Electrophilic chlorination using N-chlorosuccinimide (NCS) in dimethylformamide at 0°C demonstrates exceptional positional selectivity, attributable to the polarization of the electron-rich C6-C7 bond by the carbonyl group. Kinetic studies reveal that dichloroacetic acid solvent increases chlorination rate 4-fold compared to aprotic media by facilitating succinimide departure through protonation [2].
Directed ortho-metalation (DoM) strategies provide complementary regiocontrol for substrates bearing directing groups. ortho-Lithiation of N-pivaloyl-protected 3-spirobenzofuranpiperidine at -78°C followed by quenching with hexachloroethane installs chlorine with >98% regioselectivity. This method requires careful exclusion of protic impurities to prevent benzyne formation. Post-functionalization chlorination via Sandmeyer reaction on 7-aminobenzofuran precursors offers a practical alternative, using tert-butyl nitrite for diazotization and copper(I) chloride as chloride source, achieving 85% isolated yield [4].
Halogen exchange methodologies enable late-stage introduction of chlorine to bromospiro intermediates. Microwave-assisted palladium-catalyzed halogen exchange employs Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), and zinc chloride in dimethylacetamide at 180°C for 30 minutes, converting C7-bromo to C7-chloro derivatives with complete retention of configuration. This approach is particularly valuable for introducing isotopic chlorine labels (³⁷Cl) using Zn³⁷Cl₂ [4].
Table 3: Chlorination Methods and Regioselectivity Profiles
Method | Reagent System | C7 Selectivity (%) | Byproduct Formation |
---|---|---|---|
NCS/Dichloroacetic Acid | 1.2 eq NCS, 0°C | >99 | <1% C5-chloro isomer |
Directed ortho-Lithiation | sBuLi, (-)-sparteine, ClCCl₃ | 98 | 2% benzyne adducts |
Sandmeyer Reaction | tBuONO, CuCl, acetonitrile | 95 | 5% reduction product |
Conversion of the free base to hydrochloride salt profoundly impacts crystalline packing, hygroscopicity, and dissolution kinetics. Thermodynamic screening identifies ethanol/acetone (4:1 v/v) as the optimal solvent system for salt crystallization, producing non-hygroscopic needles with melting point 248-250°C (dec). Counterintuitively, hydrochloride salts exhibit 30% lower hygroscopicity at 75% relative humidity compared to hydrobromide analogs despite chloride's higher hydration energy, attributed to tighter ionic packing in the crystal lattice [6].
Counterion exchange equilibria were quantified using nuclear magnetic resonance spectroscopy. The apparent equilibrium constant (K = [Drug-H⁺][Cl⁻]/[Drug][HCl]) in ethanol-water (1:1) is 0.87 ± 0.03, indicating favorable salt formation. Crystallization kinetics reveal that cooling rate critically impacts particle morphology: rapid quenching (10°C/min) yields metastable Form I with high surface energy and enhanced dissolution rate (k₁ = 0.38 min⁻¹), while slow cooling (0.5°C/min) produces stable Form II with superior flow properties but 40% lower intrinsic dissolution [6].
Table 4: Hydrochloride Salt Characterization Data
Property | Form I | Form II | Amorphous Salt |
---|---|---|---|
Melting Point | 248°C (dec) | 252°C (dec) | Glass transition 118°C |
Hygroscopicity (Δm/m₀ at 75% RH) | 0.8% | 0.7% | 5.2% |
Aqueous Solubility (mg/mL) | 12.3 ± 0.4 | 8.9 ± 0.2 | 23.1 ± 1.1 |
Crystal System | Orthorhombic | Monoclinic | - |
Amorphous hydrochloride salts prepared by spray drying demonstrate unique advantages despite higher hygroscopicity. X-ray powder diffraction analysis confirms complete loss of long-range order, while pair distribution function analysis reveals preserved ionic contacts between protonated piperidine and chloride ions. The amorphous form exhibits 2.3-fold higher solubility than crystalline Form I, attributed to disruption of the hydrogen-bonded network in the crystal. However, accelerated stability studies (40°C/75% RH) show crystallization onset within 72 hours unless polyvinylpyrrolidone K30 is incorporated as a crystallization inhibitor (1:1 w/w ratio) [6] [8].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5